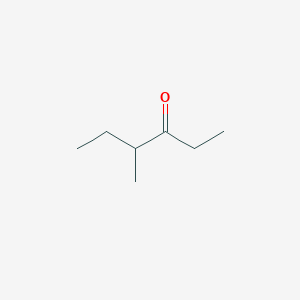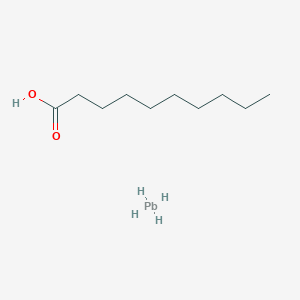
Lead(2+) decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+) decanoate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Lead(2+) decanoate is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. The compound may also interact with cellular membranes and proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Lead(2+) decanoate has been shown to have both biochemical and physiological effects. In animal studies, the compound has been found to cause liver damage and alter lipid metabolism. It has also been shown to have toxic effects on the nervous system and reproductive system.
実験室実験の利点と制限
One advantage of using Lead(2+) decanoate in lab experiments is its high stability and solubility in organic solvents. The compound is also relatively inexpensive and easy to synthesize. However, its toxicity and potential health hazards must be carefully considered when working with the compound.
将来の方向性
There are several potential future directions for research on Lead(2+) decanoate. One area of interest is its use in the synthesis of lead nanoparticles for use in electronics and energy storage. Another potential application is its use as a potential treatment for cancer, as some studies have shown that the compound may have anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of Lead(2+) decanoate.
合成法
Lead(2+) decanoate is synthesized through a reaction between lead acetate and decanoic acid. The reaction takes place in the presence of a solvent, typically ethanol or methanol, and requires careful temperature control. The resulting compound is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
Lead(2+) decanoate has a wide range of scientific research applications, including its use as a catalyst in organic synthesis, as a stabilizer in polyvinyl chloride (PVC) production, and as a potential treatment for cancer. The compound has also been used in the synthesis of lead nanoparticles, which have potential applications in electronics and energy storage.
特性
CAS番号 |
15773-52-1 |
|---|---|
製品名 |
Lead(2+) decanoate |
分子式 |
C20H38O4Pb |
分子量 |
549.71332 |
IUPAC名 |
decanoic acid;plumbane |
InChI |
InChI=1S/C10H20O2.Pb.4H/c1-2-3-4-5-6-7-8-9-10(11)12;;;;;/h2-9H2,1H3,(H,11,12);;;;; |
InChIキー |
NUVUVZDIWGCEIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.[PbH4] |
正規SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |
その他のCAS番号 |
15773-52-1 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



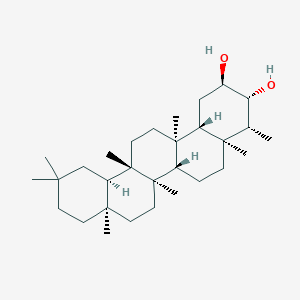
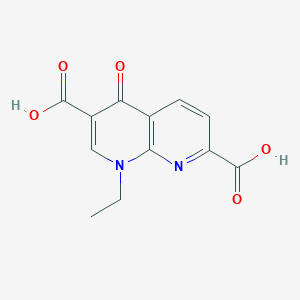
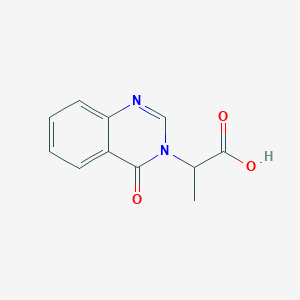
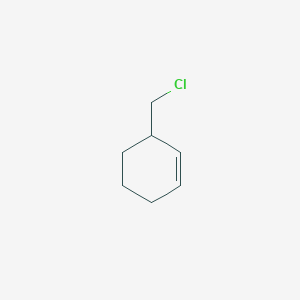
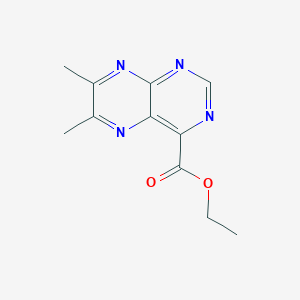

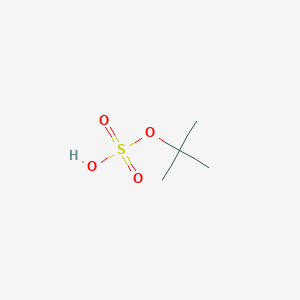
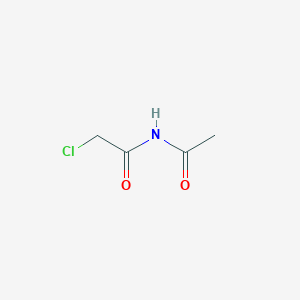
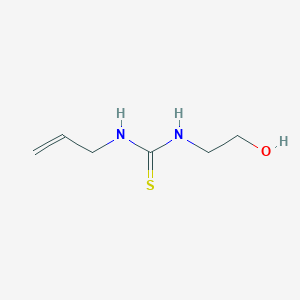
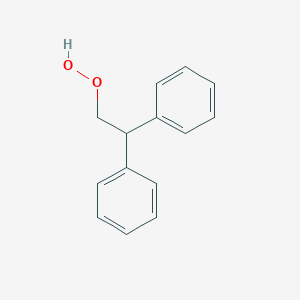
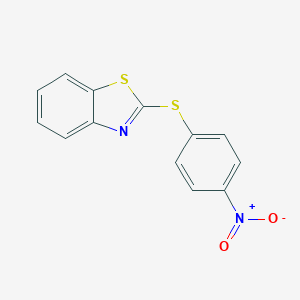
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
